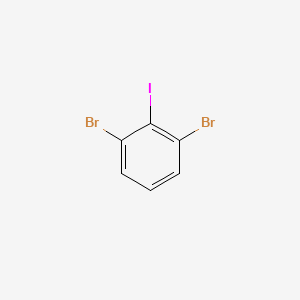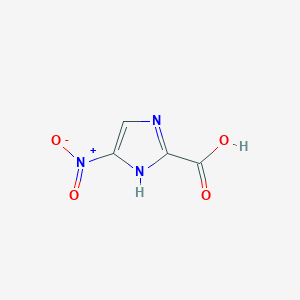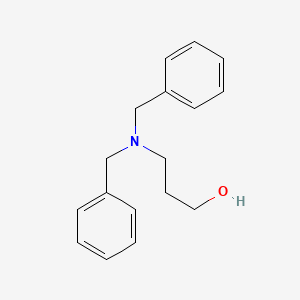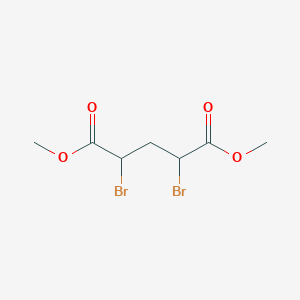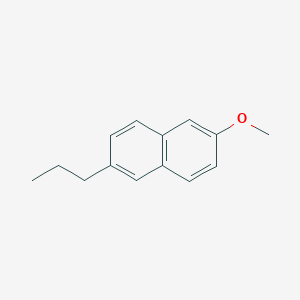
2-Methoxy-6-propylnaphthalene
概要
説明
- 2-Methoxy-6-propylnaphthalene (CAS Number: 94134-18-6) is a chemical compound with the molecular formula C14H16O. It belongs to the family of MXenes , which are two-dimensional transition metal carbides, nitrides, and carbonitrides.
- The compound consists of a pyridine core flanked by two phenyl rings .
- It is used in research and development, and its physicochemical properties play a crucial role in its applications.
Synthesis Analysis
- The synthesis of 2-Methoxy-6-propylnaphthalene can be achieved through various methods, including Friedel-Crafts acylation or alkylation of naphthalene derivatives.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The compound has an orthorhombic crystallization in the P21212 space group .
- It consists of a pyridine core flanked by two phenyl rings .
- Hirshfeld surface analysis provides insights into its spatial attributes, including key interactions such as π–π stacking and H⋯X contacts .
Chemical Reactions Analysis
- The compound’s reactivity and chemical transformations depend on its functional groups and reaction conditions.
- Research papers may provide information on specific reactions involving 2-Methoxy-6-propylnaphthalene.
Physical And Chemical Properties Analysis
- Physicochemical properties include molecular weight , solubility , partition coefficients , and ionization constants .
- These properties impact its behavior in various environments.
科学的研究の応用
Fluorescent Labeling for HPLC Analysis
2-Bromoacetyl-6-methoxynaphthalene, a compound closely related to 2-Methoxy-6-propylnaphthalene, has been utilized as a fluorescent labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This application is significant for pharmaceutical formulations, enabling the determination of compounds like valproic acid and chenodeoxycholic acid in complex mixtures (Gatti, Cavrini, & Roveri, 1992).
Catalysis in Chemical Synthesis
Research has demonstrated the effectiveness of catalytic methylation of 2-naphthol to 2-methoxynaphthalene using greener agents like dimethyl carbonate, highlighting the role of calcined-hydrotalcite supported on hexagonal mesoporous silica. This process is pivotal in the production of naproxen, a widely used non-steroidal anti-inflammatory drug, showcasing an environmentally friendly approach to synthesizing key intermediates in drug manufacture (Yadav & Salunke, 2013).
Analytical Determination in Pharmaceuticals and Cosmetics
Another application of 2-bromoacetyl-6-methoxynaphthalene involves its use as a prechromatographic fluorescent labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. This methodology facilitates the quality control of complex formulations, indicating its broad applicability in ensuring product safety and efficacy (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).
Zeolite-Catalyzed Acylation
The acylation of 2-methoxynaphthalene, closely related to 2-Methoxy-6-propylnaphthalene, has been explored using zeolite beta catalysts to produce 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. This research highlights the potential of shape-selective catalysis in optimizing product yield and selectivity in organic synthesis (Andy, García-Martínez, Lee, González, Jones, & Davis, 2000).
Safety And Hazards
- 2-Methoxy-6-propylnaphthalene is not considered hazardous according to OSHA standards.
- However, precautions should be taken during handling and storage.
将来の方向性
- Research on MXenes, including 2-Methoxy-6-propylnaphthalene, continues to expand.
- Investigating its applications, modifications, and properties will contribute to future advancements.
Please note that specific details and references can be found in relevant scientific literature12. If you need further information, feel free to ask!
特性
IUPAC Name |
2-methoxy-6-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMSTJLFNCGWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916376 | |
| Record name | 2-Methoxy-6-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-propylnaphthalene | |
CAS RN |
94134-18-6 | |
| Record name | 2-Methoxy-6-propylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-propylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-propylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

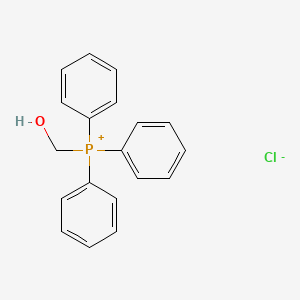
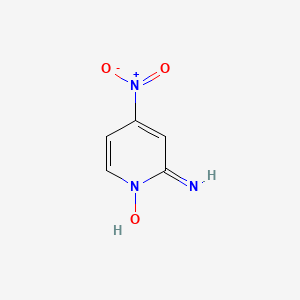
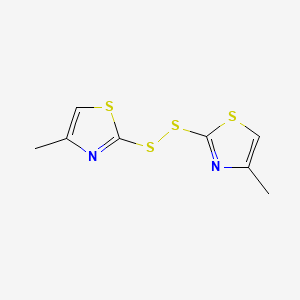
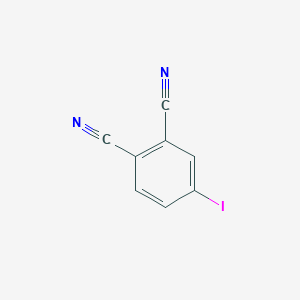
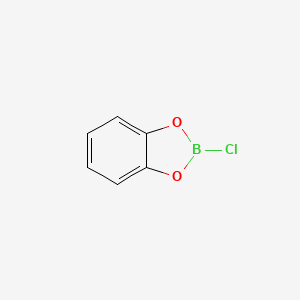
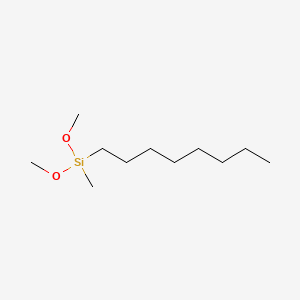
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
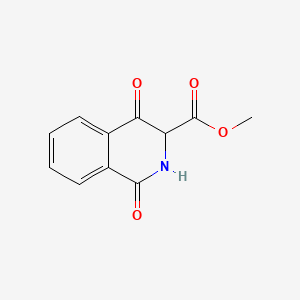
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)

